molecular formula C13H17N5OS B11072791 4-methyl-2-(morpholin-4-ylmethyl)-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

4-methyl-2-(morpholin-4-ylmethyl)-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B11072791
M. Wt: 291.37 g/mol
InChI Key: MMGQNOKCVLDUQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-METHYL-2-(MORPHOLINOMETHYL)-5-(4-PYRIDYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a pyridyl group, and a morpholinomethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-2-(MORPHOLINOMETHYL)-5-(4-PYRIDYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE typically involves the reaction of 4-methyl-5-(4-pyridyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high efficiency and consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-2-(MORPHOLINOMETHYL)-5-(4-PYRIDYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The triazole ring and pyridyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydro derivatives. Substitution reactions can lead to various substituted triazole or pyridyl derivatives.

Scientific Research Applications

4-METHYL-2-(MORPHOLINOMETHYL)-5-(4-PYRIDYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-METHYL-2-(MORPHOLINOMETHYL)-5-(4-PYRIDYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole ring and pyridyl group play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-5-(4-pyridyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • 2-(Morpholinomethyl)-5-(4-pyridyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • 4-Methyl-2-(morpholinomethyl)-5-(2-pyridyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Uniqueness

4-METHYL-2-(MORPHOLINOMETHYL)-5-(4-PYRIDYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential applications. The presence of both the morpholinomethyl and pyridyl groups enhances its versatility in various chemical and biological contexts.

Properties

Molecular Formula

C13H17N5OS

Molecular Weight

291.37 g/mol

IUPAC Name

4-methyl-2-(morpholin-4-ylmethyl)-5-pyridin-4-yl-1,2,4-triazole-3-thione

InChI

InChI=1S/C13H17N5OS/c1-16-12(11-2-4-14-5-3-11)15-18(13(16)20)10-17-6-8-19-9-7-17/h2-5H,6-10H2,1H3

InChI Key

MMGQNOKCVLDUQY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN(C1=S)CN2CCOCC2)C3=CC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.